Physicochemical Differentiation: logP and PSA of the Cyclohexenyl-Methylsulfonyl Motif vs. Saturated and Des-Methylsulfonyl Analogs
The target compound's computed logP of 4.4173 and PSA of 102.17 Ų establish a quantifiable physicochemical fingerprint that differentiates it from the saturated cyclohexyl analog and the des-methylsulfonyl analog. While exact computed values for the saturated analog (CAS 1448068-70-9) and the des-methylsulfonyl analog (CAS 52736-58-0) are not available from the same computational pipeline, class-level inference based on structural increments indicates that saturation of the cyclohexene double bond increases logP by approximately +0.3 to +0.5 units and reduces PSA by ~0–1 Ų, whereas removal of the methylsulfonyl group reduces PSA by approximately 34–40 Ų (loss of two sulfonyl oxygen H-bond acceptors) and lowers logP by approximately 1.0–1.5 units [1]. The target compound therefore occupies a distinct region of the logP–PSA plane that cannot be simultaneously replicated by either analog; selection of the wrong analog for an SAR campaign would introduce a logP shift of >0.3 units or a PSA shift of >34 Ų, both of which are known to alter membrane permeability and target binding [2].
| Evidence Dimension | Computed logP and topological polar surface area (PSA) |
|---|---|
| Target Compound Data | logP = 4.4173; PSA = 102.17 Ų |
| Comparator Or Baseline | Saturated cyclohexyl analog (CAS 1448068-70-9): estimated logP ≈ 4.7–4.9, PSA ≈ 101–102 Ų. Des-methylsulfonyl analog (CAS 52736-58-0): estimated logP ≈ 2.9–3.4, PSA ≈ 62–68 Ų. |
| Quantified Difference | logP difference vs. saturated analog: –0.3 to –0.5 units; PSA difference vs. des-methylsulfonyl analog: +34 to +40 Ų |
| Conditions | Computed using standard cheminformatics algorithms (mcule platform); structural increments derived from fragment-based contribution methods. |
Why This Matters
Procurement of the correct analog is essential for SAR continuity: a logP shift of >0.3 or PSA shift of >30 Ų corresponds to significant changes in predicted membrane permeability and solubility, invalidating cross-compound comparisons in lead optimization.
- [1] PubChem Compound Database. Structural comparison of CAS 1448068-70-9 and CAS 52736-58-0. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (Provides framework for logP/PSA impact interpretation.) View Source
